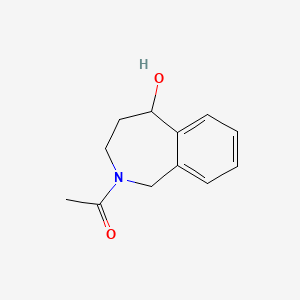
1-(5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one is a compound with the CAS Number: 1432680-96-0 . It has a molecular weight of 205.26 . The IUPAC name for this compound is 1-(5-hydroxy-1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-yl)ethan-1-one .
Synthesis Analysis
The synthesis of this compound involves base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride, which gives the corresponding 2,2-dialkylated 1,3-dithiane . This is then taken through to the dithiane derivative of the parent 2,3,4,5-tetrahydro-1H-2-benzazepin-4-one by desilylation, oxidation, and cyclisation via a reductive amination .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO2/c1-9(14)13-7-6-12(15)11-5-3-2-4-10(11)8-13/h2-5,12,15H,6-8H2,1H3 . The structures of related compounds have been confirmed by X-ray diffraction .Chemical Reactions Analysis
The compound undergoes various reactions during its synthesis, including desilylation, oxidation, and cyclisation via a reductive amination .Applications De Recherche Scientifique
Muscarinic Receptor Antagonism
1-(5-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one has been investigated as a potential muscarinic receptor antagonist. These receptors play crucial roles in neurotransmission and are associated with various physiological processes. Specifically, this compound has been screened for its activity against M3 receptors from guinea pig ileum. The log10 KB values of up to 7.2 indicate its affinity for these receptors, with selectivity over M2 receptors from guinea pig left atria .
Dopamine Receptor Crosstalk
In addition to its muscarinic receptor activity, 1-(5-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one has been explored in the context of dopamine receptor signaling pathways. Researchers discovered that it acts as a D1 receptor antagonist and also inhibits G protein-coupled inwardly rectifying potassium (GIRK) channels. This finding highlights its potential relevance in neurobiology and neuropsychopharmacology .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1-(5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one is the muscarinic (M3) receptors . These receptors are a type of muscarinic acetylcholine receptor that play a crucial role in various physiological functions, including smooth muscle contraction, glandular secretion, and heart rate modulation.
Mode of Action
This compound acts as a selective antagonist of the M3 receptors . Antagonists are substances that inhibit the function of the receptors they bind to. In this case, the compound binds to the M3 receptors, preventing them from being activated by their natural ligand, acetylcholine. This results in a decrease in the physiological responses mediated by these receptors.
Biochemical Pathways
The antagonism of M3 receptors by this compound affects the cholinergic pathway . The cholinergic pathway is involved in numerous physiological processes, including the regulation of heart rate, smooth muscle contraction, and glandular secretion. By inhibiting the activation of M3 receptors, this compound can modulate these processes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of physiological processes mediated by M3 receptors. By acting as a selective antagonist, this compound can decrease the activation of these receptors, thereby modulating associated physiological responses .
Propriétés
IUPAC Name |
1-(5-hydroxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(14)13-7-6-12(15)11-5-3-2-4-10(11)8-13/h2-5,12,15H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFPBWBQLUPNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C2=CC=CC=C2C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

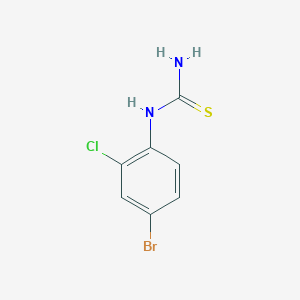

![4-[(2,5-Difluorophenyl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2462511.png)
![1-[(4-Chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2462512.png)
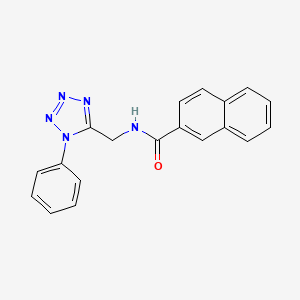
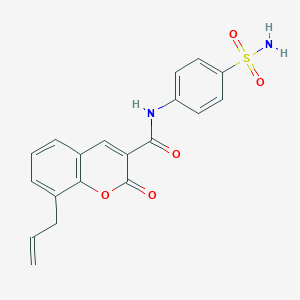
![1'-Acetyl-7-fluorosulfonyloxyspiro[3,4-dihydrochromene-2,4'-piperidine]](/img/structure/B2462520.png)


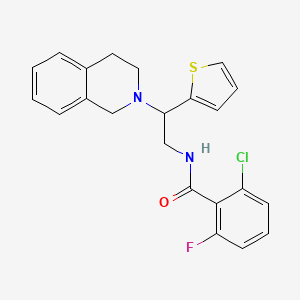
![Methyl [(2-chlorophenyl)sulfonyl]acetate](/img/structure/B2462524.png)
![7-Fluoro-3-[[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2462525.png)

